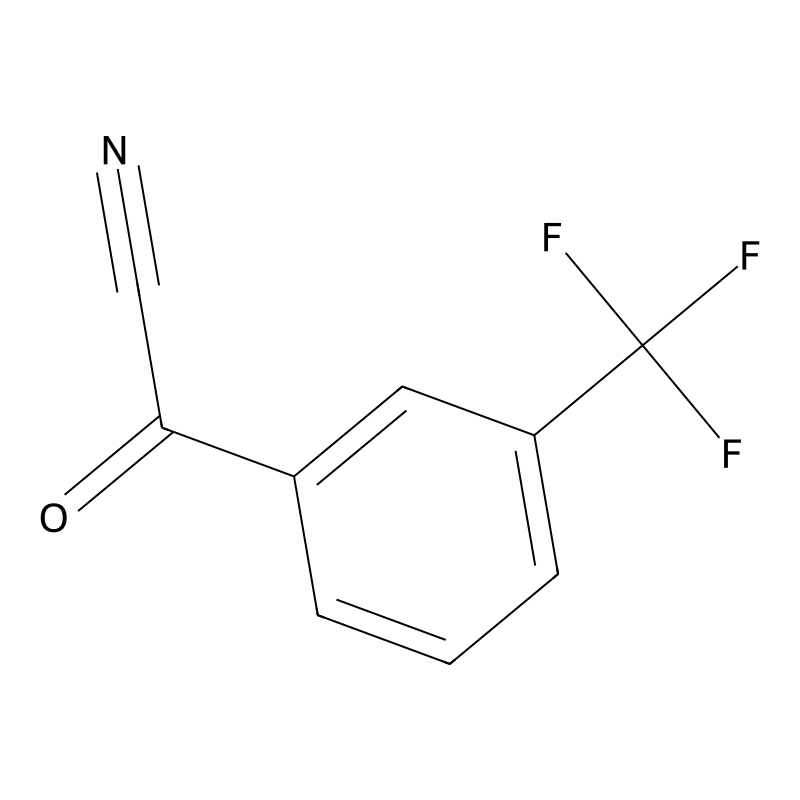

3-(Trifluoromethyl)benzoyl cyanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Functional Molecules:

3-TFBCN possesses a reactive cyano group (C≡N) and a carbonyl group (C=O), making it a valuable intermediate for synthesizing various functional molecules. The cyano group can be further transformed into other functional groups like carboxylic acids, amides, or amines through hydrolysis or reductive amination reactions.

For instance, a patent describes the use of 3-TFBCN as a precursor for the synthesis of methyl and ethyl esters of 3-(trifluoromethyl)phenylacetic acid [US4238413A].

The trifluoromethyl group (CF3) in 3-TFBCN is a valuable functional group in medicinal chemistry due to its unique electronic and lipophilic properties. These properties can enhance the potency, metabolic stability, and blood-brain barrier penetration of drug molecules [].

3-(Trifluoromethyl)benzoyl cyanide is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzoyl cyanide structure. Its molecular formula is , with a molecular weight of approximately 201.15 g/mol. The compound features a cyanide functional group, which contributes to its reactivity and potential applications in various

The biological activity of 3-(Trifluoromethyl)benzoyl cyanide is primarily linked to its potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Compounds containing trifluoromethyl groups are known for their ability to modulate biological activity, often enhancing potency and selectivity. Research indicates that derivatives of this compound may exhibit antibacterial and herbicidal properties, making it valuable in agricultural applications .

Several methods exist for synthesizing 3-(Trifluoromethyl)benzoyl cyanide:

- Chloromethylation Method: This involves the chloromethylation of trifluoromethylbenzene using formaldehyde and thionyl chloride to produce 3-(Trifluoromethyl)benzyl chloride, which is subsequently reacted with sodium cyanide under phase transfer catalysis to yield 3-(Trifluoromethyl)benzoyl cyanide .

- Direct Cyanation: Another method includes direct cyanation of 3-(Trifluoromethyl)benzoyl chloride using sodium cyanide in the presence of a phase transfer catalyst to facilitate the reaction .

These methods emphasize efficiency and yield while minimizing environmental impact through recycling of by-products.

3-(Trifluoromethyl)benzoyl cyanide serves multiple applications:

- Pharmaceutical Intermediates: It is used in the synthesis of various pharmaceutical compounds, particularly those targeting bacterial infections.

- Agrochemicals: The compound acts as a precursor for herbicides and other agricultural chemicals, enhancing crop protection against pests.

- Chemical Research: It serves as a valuable reagent in organic synthesis due to its reactive functional groups, facilitating the development of new materials and compounds .

Studies on the interactions of 3-(Trifluoromethyl)benzoyl cyanide with biological systems have shown that it can affect enzymatic pathways due to its reactivity. Its trifluoromethyl group can influence membrane permeability and bioavailability, making it an important factor in drug design. Interaction studies also focus on how this compound behaves in different solvents and environments, which is crucial for understanding its efficacy as a pharmaceutical agent.

Several compounds are structurally similar to 3-(Trifluoromethyl)benzoyl cyanide, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(Trifluoromethyl)benzyl chloride | Contains a chlorine atom instead of a cyano group | |

| 4-(Trifluoromethyl)benzoyl cyanide | Similar structure but with substitution at position 4 | |

| 2-(Trifluoromethyl)benzoic acid | Contains a carboxylic acid group instead of a cyano group |

Uniqueness

The uniqueness of 3-(Trifluoromethyl)benzoyl cyanide lies in its combination of both a trifluoromethyl group and a cyano group, which provides distinctive properties that enhance its reactivity and biological activity compared to similar compounds. This dual functionality allows for versatile applications in both medicinal chemistry and agricultural sciences, setting it apart from other derivatives that may only contain one type of reactive group .